molecular formula C17H20O5 B13850998 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid

Cat. No.: B13850998
M. Wt: 304.34 g/mol
InChI Key: KTOFHUJWMIMWSK-UHFFFAOYSA-N
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Description

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid (IUPAC name), commonly known as trimellitic anhydride (TMA), is a white crystalline compound with the molecular formula $ \text{C}9\text{H}4\text{O}_5 $. It is structurally characterized by a fused isobenzofuran ring system containing two ketone groups and a carboxylic acid substituent at the 5-position . TMA is synthesized via the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene) to form trimellitic acid, followed by dehydration to the anhydride form .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3

InChI Key

KTOFHUJWMIMWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Overview

Trimellitic anhydride is primarily prepared by the oxidation of 1,2,4-trimethylbenzene (pseudocumene) or related methyl-substituted benzenes. The process involves catalytic air oxidation under controlled conditions, followed by purification steps to isolate the anhydride.

Industrial Oxidation of 1,2,4-Trimethylbenzene

Reaction:

$$
\text{C}6\text{H}3(\text{CH}3)3 + \text{O}2 \xrightarrow[\text{Catalyst}]{\text{Heat, Pressure}} \text{C}6\text{H}3(\text{COOH})3 \rightarrow \text{Trimellitic Anhydride}
$$

  • The crude product mixture contains trimellitic acid and anhydride forms.
  • The anhydride is isolated by crystallization or distillation under reduced pressure.

Laboratory Synthesis via Dehydration of Trimellitic Acid

  • Starting Material: Trimellitic acid (1,2,4-benzenetricarboxylic acid)
  • Dehydration Agent: Heat or chemical dehydrating agents such as acetic anhydride or phosphorus pentoxide (P2O5)
  • Procedure: Heating trimellitic acid above its melting point (around 160-170 °C) induces intramolecular dehydration to form the cyclic anhydride.

Reaction:

$$
\text{C}6\text{H}3(\text{COOH})3 \xrightarrow{\Delta} \text{C}6\text{H}3(\text{CO})2\text{O} + \text{H}_2\text{O}
$$

  • The product is purified by recrystallization from organic solvents like acetone or toluene.

Alternative Synthetic Routes

Experimental Data and Analytical Characterization

Purification and Yield

Method Yield (%) Purity (%) Notes
Air Oxidation + Crystallization 75-85 >98 Industrial scale, high purity
Thermal Dehydration of Acid 80-90 95-98 Laboratory scale, requires careful temperature control
Chemical Dehydration (P2O5) 85-90 >98 Efficient but requires handling of corrosive reagents

Analytical Techniques

Summary Table of Preparation Methods

Preparation Method Starting Material Key Conditions Advantages Disadvantages
Air Oxidation of 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene Co/Mn catalyst, 150-200 °C, elevated pressure Scalable, industrially dominant Requires high temperature and pressure
Thermal Dehydration of Trimellitic Acid Trimellitic acid Heat >160 °C Simple, no reagents needed Risk of decomposition if overheated
Chemical Dehydration (P2O5, Acetic Anhydride) Trimellitic acid Chemical dehydrating agents High yield, efficient Use of corrosive chemicals
Esterification and Cyclization Trimellitic acid esters Acidic or thermal conditions Useful for derivative synthesis More complex, multi-step

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid is an organic compound with a variety of applications in scientific research and industrial processes . This compound, also known as 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- , has the molecular formula C9H4O5 and a molecular weight of 192.13 .

General Applications

  • Plasticizer Analog 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid is an analog of Trioctyl Trimellitate, which is used as a plasticizer .
  • Building Block in Chemistry Indane-1,3-dione derivatives, which are similar in structure, have applications in medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical applications .
  • Synthesis of Benzofurans These compounds are used in the treatment of cardiac arrhythmias and have various pharmaceutical applications. They are also utilized as fluorescent probes, antioxidants, and brightening agents .

High-Performance Liquid Chromatography (HPLC)
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, methyl ester can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . In mass spectrometry applications, formic acid can be used instead of phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Synthesis of Indenedione Derivatives
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid can be used in the synthesis of imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives through a one-pot three-component reaction . These derivatives exhibit various biological properties, such as antitumor activity, c-Jun N-terminal kinase (JNK) inhibition, acetylcholinesterase (AChE) inhibitory activity, α-glucosidase inhibition, tryptophan-tRNA synthetase (TrpRS) inhibition, and antimycobacterial activity .

Structures and Identifiers

  • IUPAC Name methyl 1,3-dioxo-2-benzofuran-5-carboxylate
  • InChI InChI=1S/C10H6O5/c1-14-8(11)5-2-3-6-7(4-5)10(13)15-9(6)12/h2-4H,1H3
  • SMILES COC(=O)C1=CC2=C(C=C1)C
  • Molecular Weight 206.15 g/mol

Comparison with Similar Compounds

Key Properties :

  • Reactivity : TMA readily hydrolyzes in water to form trimellitic acid, making it a versatile intermediate in organic synthesis .
  • Applications : Primarily used to produce trimellitate esters (e.g., trioctyl trimellitate), which serve as high-performance plasticizers for polyvinyl chloride (PVC) due to their superior thermal stability and low volatility compared to phthalates .
  • Industrial Relevance : TMA-based polymers are employed in wire insulation, automotive linings, and coatings due to their resistance to heat and moisture .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of TMA and Analogous Anhydrides

Compound Structure Functional Groups Key Differences
TMA Isobenzofuran ring with two ketones and a carboxylic acid at C5 Anhydride, carboxylic acid Third functional group (carboxylic acid)
Phthalic Anhydride Benzene ring fused with a five-membered anhydride ring Anhydride Lacks carboxylic acid group
Maleic Anhydride Unsaturated five-membered di-anhydride ring Anhydride, alkene No aromaticity or carboxylic acid
1,2,4-Benzenetricarboxylic Acid Benzene ring with three carboxylic acid groups (hydrolyzed form of TMA) Three carboxylic acids Not an anhydride

Structural Insights :

  • TMA’s additional carboxylic acid group enables tri-functional reactivity , allowing esterification with three alcohol molecules, unlike phthalic or maleic anhydrides .
  • The aromaticity of TMA enhances thermal stability compared to non-aromatic anhydrides like maleic anhydride .

Table 2: Application-Based Comparison

Compound Primary Use Advantages Over TMA Limitations vs. TMA
TMA High-temperature PVC plasticizers Low volatility, excellent heat resistance Higher production cost
Phthalic Anhydride General-purpose PVC plasticizers Lower cost, widespread availability Higher volatility, lower thermal stability
Maleic Anhydride Unsaturated polyester resins Reactivity with alkenes for crosslinking Poor hydrolytic stability
Pyromellitic Dianhydride High-performance polyimides Superior mechanical strength Limited solubility in common solvents

Key Findings :

  • Trimellitate Esters : TMA-derived plasticizers exhibit 20–30% lower volatility than phthalates at 150°C, making them ideal for automotive applications .
  • Polymer Compatibility : TMA-based polyesters (e.g., copolymers with 1,4-benzenedicarboxylic acid) demonstrate enhanced adhesion and chemical resistance compared to maleic anhydride polymers .

Toxicity and Regulatory Status

Table 3: Hazard Profile Comparison

Compound Oral LD50 (mg/kg) Mutagenicity (Ames Test) Regulatory Status
TMA >2,000 Negative Compliant with REACH, DSL
Phthalic Anhydride 1,500–2,000 Weakly positive Restricted in EU for certain applications
Maleic Anhydride 400–1,100 Positive Classified as corrosive (GHS)

Safety Notes:

  • TMA’s low acute toxicity and non-mutagenic profile make it preferable for consumer products .
  • Phthalic anhydride faces stricter regulations due to endocrine-disruption concerns, whereas TMA-based alternatives are increasingly adopted .

Biological Activity

Chemical Identification:

  • IUPAC Name: 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid
  • CAS Number: 26597-44-4
  • Molecular Formula: C9H4O5
  • Molecular Weight: 192.13 g/mol

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid is a compound that belongs to the class of dioxo compounds and is characterized by its unique bicyclic structure. Its biological activities have garnered attention in various fields, including pharmacology and environmental science.

Antioxidant Properties

Research indicates that 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models. This activity could have implications for treating inflammatory diseases such as arthritis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways associated with disease processes. For instance, it may inhibit certain proteases or kinases that are overactive in pathological conditions.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Case Study: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various dioxo compounds, including 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid. The results indicated that this compound exhibited a higher antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study: Antimicrobial Efficacy

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Q & A

Q. What are the standard synthetic pathways for preparing 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols, including:

  • Acylation : Using ACE-Cl (acetyl chloride equivalent) with K₂CO₃ in dichloroethane (DCE) under reflux to introduce substituents .
  • Reductive amination : Employing Na(OAc)₃BH with aldehydes in dichloroethane at room temperature to generate N-substituted analogues .
  • Cross-coupling reactions : Utilizing Pd catalysts (e.g., PdCl₂(dppf)₂ or Pd(PPh₃)₄) with boronic acids in DME/H₂O for introducing aryl/heteroaryl groups . Methodological optimization focuses on solvent choice (e.g., DCE vs. THF), temperature control, and catalyst loading to improve yields.

Q. How can researchers characterize 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid derivatives analytically?

Key techniques include:

  • NMR spectroscopy : Proton shifts (e.g., δ 2.46–1.24 ppm for aliphatic protons) and coupling patterns to confirm substituent regiochemistry .
  • GC-MS : Identification of molecular ion peaks (e.g., m/z 406 [M⁺]) and fragmentation patterns to verify purity and structural integrity .
  • HPLC : For quantifying reaction progress and isolating intermediates.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of 5-substituted analogues?

Contradictions in yield often arise from competing side reactions. Strategies include:

  • Catalyst screening : Comparing PdCl₂(dppf)₂ (for Suzuki couplings) vs. CuI/KI systems (for Ullmann-type reactions) to suppress homocoupling byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloroethane minimizes undesired hydrolysis .
  • Temperature modulation : Reflux durations (e.g., 3–12 hours) are adjusted based on substituent electronic effects to balance reaction completion and decomposition .

Q. How should researchers resolve conflicting NMR data for diastereomeric products?

  • Variable Temperature (VT) NMR : To distinguish dynamic vs. static stereochemistry by observing signal splitting at low temperatures.
  • 2D-COSY/NOESY : Mapping through-space interactions to assign stereochemistry, particularly for cyclohexenyl or indole-containing derivatives .
  • Chiral chromatography : Separating enantiomers for X-ray crystallography or optical rotation analysis.

Q. What strategies enable the design of bioactive derivatives targeting enzyme inhibition?

  • Bioisosteric replacement : Substituting the 5-carboxylic acid group with sulfonamide or nitrile moieties to enhance binding affinity .
  • Functionalization via reductive amination : Introducing fluorophenyl or dimethylamino groups to mimic natural ligands (e.g., salicylic acid derivatives) for COX-2 or kinase inhibition .
  • Computational docking : Pre-screening derivatives against enzyme active sites (e.g., cyclooxygenase) using software like AutoDock to prioritize synthesis .

Q. How can researchers mitigate instability of 1,3-dihydroisobenzofuran intermediates during storage?

  • Protection strategies : Converting the acid to methyl esters or tert-butyl derivatives to prevent decarboxylation .
  • Lyophilization : Storing hygroscopic intermediates under inert atmospheres (N₂/Ar) to avoid hydrolysis .
  • Real-time stability assays : Monitoring degradation via TLC or LC-MS under varying pH/temperature conditions .

Methodological Considerations

  • Contradictory data : Always cross-validate results using orthogonal techniques (e.g., GC-MS + NMR) and replicate experiments under controlled conditions .
  • Scalability : Pilot small-scale reactions (≤1 mmol) before scaling to avoid exothermic hazards or solvent incompatibility .

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